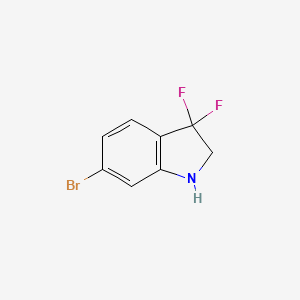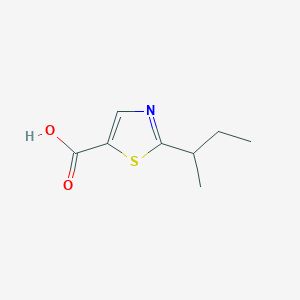
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butan-2-yl group attached to the second position of the thiazole ring and a carboxylic acid group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate α-haloketones with thiourea under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: α-Haloketone and thiourea.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The α-haloketone is reacted with thiourea in the presence of the acid catalyst, leading to the formation of the thiazole ring. Subsequent hydrolysis of the intermediate product yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its biological activity. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, affecting their function.
Comparación Con Compuestos Similares
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a butan-2-yl group.
2-Phenyl-1,3-thiazole-5-carboxylic acid: Contains a phenyl group, leading to different chemical and biological properties.
2-Ethyl-1,3-thiazole-5-carboxylic acid: Has an ethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
2-butan-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-5(2)7-9-4-6(12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Clave InChI |
ZGABSWBRDMVHSL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NC=C(S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13065248.png)
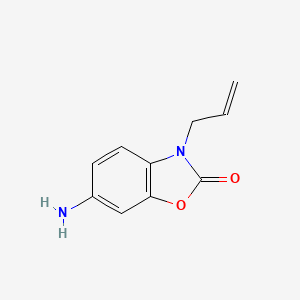
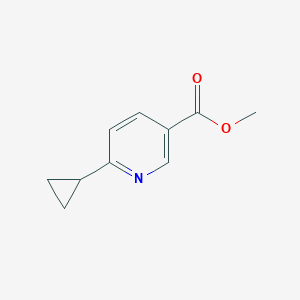
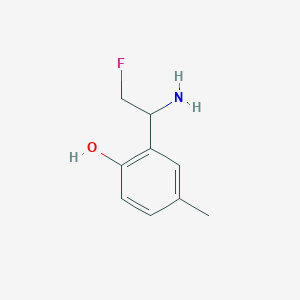

![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
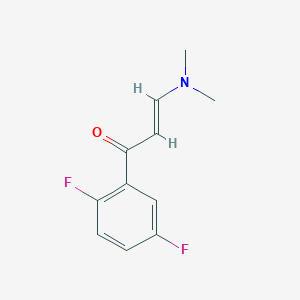
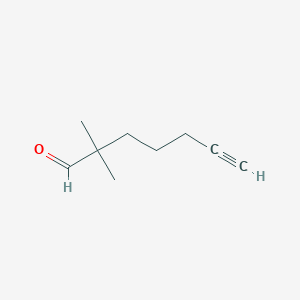
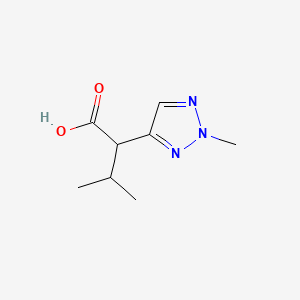
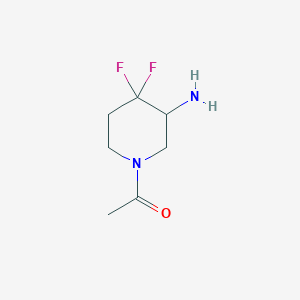
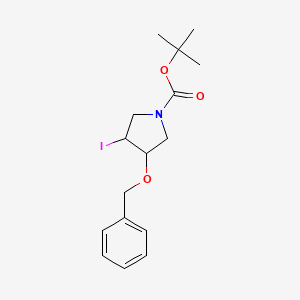
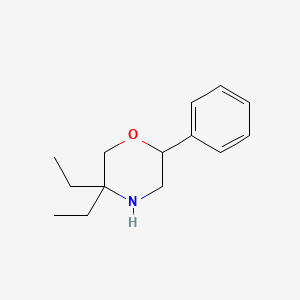
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
